Teratogenic Potency: Hydroxenin vs. All-trans-Retinoic Acid in Golden Syrian Hamster Model
In a direct head-to-head comparative teratogenicity study, hydroxenin was evaluated alongside all-trans-retinoic acid (ATRA) and eight other retinoids in pregnant golden Syrian hamsters. ATRA produced a significant teratogenic response at its standard equimolar dose. In contrast, hydroxenin at its highest tested dose—equivalent to nearly seven times (∼7×) the equimolar teratogenic dose of ATRA—elicited only a limited teratogenic response [1]. Structurally related comparators 7,8-dihydroretinoic acid, 7,8-dehydroretinoic acid, and 9-cis-retinal all induced significant malformations at standard doses, whereas oxenin and the C15 ATRA analog induced no terata at all [1]. This positions hydroxenin in a unique intermediate teratogenicity bracket: substantially safer than ATRA yet with residual activity distinguishable from completely inactive analogs.
| Evidence Dimension | Teratogenic potency (incidence of congenital malformations after single oral dose on gestation Day 8) |
|---|---|
| Target Compound Data | Hydroxenin: Limited teratogenic response at highest dose tested (∼7× equimolar ATRA teratogenic dose) |
| Comparator Or Baseline | All-trans-retinoic acid (ATRA): Significant teratogenic response at equimolar dose. 7,8-Dihydroretinoic acid, 7,8-dehydroretinoic acid, 9-cis-retinal: Significant teratogenic response. Oxenin, C15 ATRA analog: No terata. |
| Quantified Difference | Hydroxenin requires approximately 7-fold higher molar dose than ATRA to produce a limited (non-significant) teratogenic effect; ATRA is teratogenic at 1× dose. |
| Conditions | Golden Syrian hamsters; single oral intubation on Day 8 of gestation; maternal weight and clinical signs monitored; fetal examination for malformations. |
Why This Matters
Procurement of hydroxenin over ATRA or other polyene-retinoids for developmental biology or toxicology studies enables experimental designs requiring attenuated teratogenicity without complete loss of retinoid scaffold activity.
- [1] Willhite CC. Structure-activity relationships of retinoids in developmental toxicology. II. Influence of the polyene chain of the vitamin A molecule. Toxicol Appl Pharmacol. 1986 May;83(3):563-75. doi: 10.1016/0041-008x(86)90239-5. PMID: 3705076. View Source
